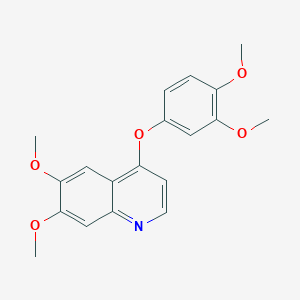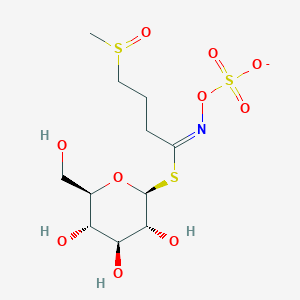
Glucoiberin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoiberin is a sulfoxide. It derives from a propylglucosinolate.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Fingerprinting of Glucoiberin
Glucoiberin, identified as a key constituent of therapeutic value in Iberis amara, has been evaluated using spectroscopic techniques. The use of 1D/2D NMR, MS, and X-ray spectroscopy enabled precise phytochemical data for structure assignment of glucoiberin. This evaluation is significant for the validation of analytical and pharmacological reference materials, particularly in the context of increasing worldwide regulations (Jaki et al., 2002).
Glucoiberin in Cancer Research
While not directly studying glucoiberin, research into cancer metabolism, including glutamine metabolism, highlights the broader context within which glucoiberin's metabolic pathways might be relevant. Understanding the metabolic pathways of cancer cells, including those influenced by compounds like glucoiberin, is crucial for therapeutic applications (Altman, Stine, & Dang, 2016).
Glucoiberin's Fungitoxic Activity
The fungitoxic activity of glucoiberin and its hydrolysis products has been studied against various plant pathogenic fungi. This research demonstrates the potential of glucoiberin and its derivatives as natural fungicides, highlighting its significance in agricultural and environmental applications (Manici, Lazzeri, & Palmieri, 1997).
Role in Insect-Plant Interactions
Investigations into the antibiotic properties of glucoiberin in Brassica oleracea var. acephala have provided insights into its role in plant-insect interactions. This research helps understand how glucoiberin may affect insect feeding and fitness, particularly in the context of generalist and specialist insects, thereby contributing to our understanding of ecological relationships (Santolamazza-Carbone, Sotelo, Velasco, & Cartea, 2015).
Metabolism in Human Gut Bacteria
The metabolism of glucoiberin by human gut bacteria has been studied, revealing insights into the potential chemopreventive effects of glucoiberin-derived metabolites. This research is significant for understanding the impact of diet and gut microbiota on human health, particularly in the context of cancer prevention (Luang-In et al., 2014).
Quantitative Analysis in Food Chemistry
Efforts to analyze the contents of glucoiberin in various plants, including Erysimum corinthium, have been conducted. Such studies contribute to the broader understanding of glucoiberin's distribution in different plant species and its potential applications in food chemistry and nutrition (Al-Gendy et al., 2010).
Eigenschaften
Produktname |
Glucoiberin |
|---|---|
Molekularformel |
C11H20NO10S3- |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI-Schlüssel |
PHYYADMVYQURSX-WWFIZPDBSA-M |
Isomerische SMILES |
CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B1243113.png)
![N'-[(1E)-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)methylene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1243114.png)
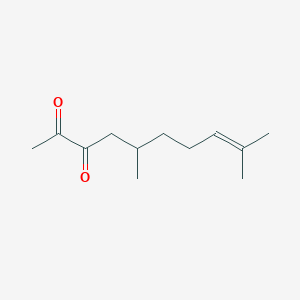

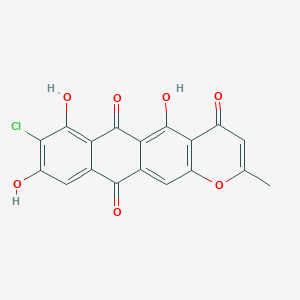

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)
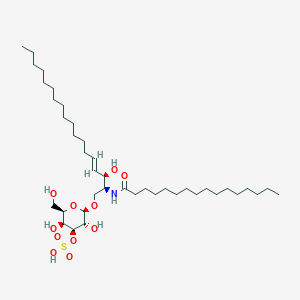
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)
